Methane, bis(4-chloro-2-nitrophenyl)-

描述

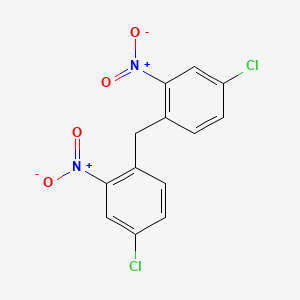

"Methane, bis(4-chloro-2-nitrophenyl)-" is a hypothetical or less-documented compound characterized by a central methane (CH₂) group bonded to two 4-chloro-2-nitrophenyl substituents. The exact structure would involve a methyl carbon linked to two aromatic rings, each substituted with nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions, respectively.

属性

CAS 编号 |

54616-45-4 |

|---|---|

分子式 |

C13H8Cl2N2O4 |

分子量 |

327.12 g/mol |

IUPAC 名称 |

4-chloro-1-[(4-chloro-2-nitrophenyl)methyl]-2-nitrobenzene |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |

InChI 键 |

BFCWWXMPXHWCJT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Chemical Identity and Properties

- Molecular Formula: C13H8Cl2N2O4

- Molecular Weight: 327.12 g/mol

- CAS Number: 54616-45-4

- Synonyms: NSC-77614, 4,4'-Dichloro-2,2'-dinitrodiphenylmethane

- Structure: The compound consists of two 4-chloro-2-nitrophenyl groups linked via a methane (methylene) bridge.

Preparation Methods

General Synthetic Strategy

The synthesis of methane, bis(4-chloro-2-nitrophenyl)- typically involves the construction of the methylene bridge between two 4-chloro-2-nitrophenyl moieties. This can be achieved via coupling reactions involving halogenated nitrobenzene derivatives and suitable methylene donors under catalyzed conditions.

Palladium-Catalyzed Cross-Coupling Approach

A notable method involves the reaction of o-chloronitrobenzene with potassium benzyltrifluoroborate derivatives under palladium catalysis and phase transfer catalysis in aqueous media. This method is characterized by:

- Raw Materials: o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate

- Catalysts: Palladium catalyst (e.g., palladous chloride or palladium complexes) and phase transfer catalysts such as tetrabutylammonium bromide

- Reaction Conditions:

- Aqueous solution under weakly basic conditions (pH 8–10)

- Heating at 90–100 °C (preferably 95–100 °C)

- Molar Ratios:

- o-chloronitrobenzene to potassium benzyltrifluoroborate: 1:(1.1–1.5)

- o-chloronitrobenzene to phase transfer catalyst to palladium catalyst: 1:(0.2–0.8):(0.0003–0.0009)

- o-chloronitrobenzene to water: 1:(650–730)

- Bases: Sodium carbonate, potassium carbonate (preferred), or sodium phosphate, with potassium carbonate used at a molar ratio of 1:(1.8–2.2) relative to o-chloronitrobenzene

- Workup: After reaction completion, the mixture is cooled, filtered, extracted with dichloromethane, solvent evaporated, and the crude product recrystallized from anhydrous ethyl alcohol to yield a yellow-brown solid of the target compound.

Table 1: Key Reaction Parameters for Palladium-Catalyzed Preparation

| Parameter | Range/Value | Notes |

|---|---|---|

| o-Chloronitrobenzene : Potassium benzyltrifluoroborate | 1 : 1.1–1.5 | Slight excess of trifluoroborate |

| Catalyst molar ratio (o-chloronitrobenzene : phase transfer catalyst : Pd catalyst) | 1 : 0.2–0.8 : 0.0003–0.0009 | Low Pd catalyst loading |

| Reaction pH | 8–10 | Weakly basic environment |

| Reaction temperature | 90–100 °C (preferably 95–100 °C) | Moderate heating |

| Solvent ratio (o-chloronitrobenzene : water) | 1 : 650–730 | Dilute aqueous medium |

| Base | Potassium carbonate preferred | Ensures weakly basic condition |

Alternative Synthetic Routes

Other methods reported in literature involve:

Benzyl Halide Alkylation: Reaction of 1-(bromomethyl)-4-nitrobenzene with nucleophiles under basic conditions (e.g., Na2CO3 aqueous solution) in organic solvents such as toluene or dioxane with palladium catalysts and ligands like triphenylphosphine (PPh3). Although these methods focus on related bis(4-nitrophenyl)methane derivatives, they provide a conceptual framework for synthesizing methane, bis(4-chloro-2-nitrophenyl)- by analogous substitution and coupling strategies.

Suzuki-Miyaura Cross-Coupling: Use of boronic acids or trifluoroborate salts with aryl halides catalyzed by palladium complexes in the presence of bases such as K2CO3 in aqueous-organic solvent mixtures. This method is adaptable for constructing biphenyl and methylene-bridged aromatic compounds with nitro and chloro substituents.

Purification and Characterization

Purification typically involves:

- Filtration after reaction completion

- Organic extraction (e.g., dichloromethane)

- Evaporation of solvents

- Recrystallization from solvents like petroleum ether and anhydrous ethyl alcohol to obtain high-purity yellow-brown solid product.

Characterization is confirmed by:

Research Outcomes and Yields

- The palladium-catalyzed method under weak base and aqueous conditions yields the target compound with high yield and purity .

- The process is environmentally favorable due to aqueous medium use and mild reaction conditions.

- The method is scalable and operationally simple, making it suitable for industrial and laboratory synthesis.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Methane, bis(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure conditions.

Substitution: Sodium hydroxide, alkoxide ions, organic solvents like dichloromethane.

Major Products Formed

Oxidation: Corresponding oxidation products, such as carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

The present invention relates to a process for producing bis(4-hydroxy-3-nitrophenyl) compounds, which are intermediates for polymer production . These compounds, when reduced, yield bis(3-amino-4-hydroxyphenyl) compounds, important monomers for poly(benzoxazole), a material with applications in VLSI photosensitive heat-resistant polymers and high-strength, heat-resistant polymers .

Production Process:

- The process dinitrates bis(4-hydroxyphenyl) compounds, such as 4,4'-biphenol or 2,2-bis(4-hydroxy-3-nitrophenyl) propane, which have two phenyl groups bonded directly or through an electron-donating bridging group .

- This is done with nitric acid in an inert solvent, minimizing the production of trinitrate byproducts, unlike conventional methods .

- The process achieves high yields (approximately 90% after purification) and is easily scalable for industrial manufacturing .

- The electron-donating bridging group can be branched or unbranched alkylene (1-6 carbons), oxy, or thio .

- Starting compounds for bis(4-hydroxy-3-nitrophenyl)methanes are 2,2-bis(4-hydroxyphenyl) methanes; for 2,2-bis(4-hydroxy-3-nitrophenyl) propanes, they are 2,2-bis(4-hydroxy- phenyl)propanes; for di(4-hydroxy- 3-nitrophenyl) ethers, they are di(4-hydroxy- phenyl) ethers; for bis(4-hydroxy- 3-nitrophenyl) sulfides, they are bis ( 4- hydroxyphenyl) sulfides; for bis(4-hydroxy-3-nitrophenyl) sulfoxides, they are bis(4-hydroxyphenyl) sulfoxides; and for bis(4- hydroxy-3-nitrophenyl) sulfones, they are bis(4- hydroxyphenyl) sulfones .

Nitration Conditions:

- Nitration uses a 10-95% aqueous solution of nitric acid .

- The reaction occurs in an inert solvent without other acids, using preferably 55 to 75% nitric acid .

- Suitable solvents include dichloromethane and non-proton polar solvents like dimethylformamide, dimethylacetoamide, and N-methyl-2-pyrrolidone .

Purity and Yield:

- The process gives bis(4-hydroxy-3-nitrophenyl) compounds in high purity and yield, with minimal hazardous trinitrate content .

- Recrystallization readily yields high-purity compounds suitable as raw materials for heat-resistant polymers .

- In one example, 4,4'-Dihydroxybiphenyl was nitrated using similar methods as in Example 1, but dichloromethane was displaced with acetic acid . Filtration yielded 26.4 g of crude 4,4'-dihydroxy-3,3'-dinitrophenyl crystals (95.5% yield based on theoretical yield, HPLC analysis (area %): mononitro-substituted compound 3.0%, dinitro-substituted compound 82.1%, trinitro-substituted compound 8.7%) .

- The crude product is obtained by filtration in a yield of 85% .

- 3,3-Dinitro-4,4'-dihydroxybiphenyl used for making polymers is obtained by recrystallization from acetic acid .

作用机制

The mechanism of action of methane, bis(4-chloro-2-nitrophenyl)- involves its interaction with molecular targets through various pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare "Methane, bis(4-chloro-2-nitrophenyl)-" with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

*Hypothetical formula based on structural analogy.

Key Comparison Points

Structural Variations :

- Linkage Type : The methane derivative’s CH₂ core distinguishes it from sulfur-linked analogs (disulfides, sulfides) . Sulfur-containing compounds exhibit greater conformational flexibility, which may influence reactivity and stability.

- Substituent Position : The 4-chloro-2-nitro substitution pattern is consistent across analogs, suggesting shared electronic effects (e.g., electron-withdrawing nitro groups enhancing electrophilic reactivity) .

Synthetic Routes :

- Coupling reactions involving 2-halo-5-chloro-nitrobenzene and amines/piperidines are common for 4-chloro-2-nitrophenyl intermediates .

- Sulfur-linked analogs (e.g., disulfides) may form via oxidative coupling of thiols, while methane derivatives could hypothetically arise from Friedel-Crafts alkylation or nucleophilic substitution .

Biological Activity: Compounds with 4-chloro-2-nitrophenyl groups exhibit notable bioactivity. For example, thiazole-hydrazone derivatives show anticandidal activity (MIC = 250 µg/mL) , while thiourea analogs demonstrate antibacterial effects . The methane derivative’s bioactivity remains unexplored but could mirror these trends.

Methyl 2-(4-chloro-2-nitrophenyl)acetate (density = 1.382 g/cm³, boiling point = 304°C ) provides insight into the methane derivative’s likely stability under standard conditions.

生物活性

Methane, bis(4-chloro-2-nitrophenyl)-, also known as N,N'-bis(4-chloro-2-nitrophenyl)methanediamine, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula for Methane, bis(4-chloro-2-nitrophenyl)- is . Its structure features two 4-chloro-2-nitrophenyl groups attached to a methane backbone, which influences its biological activity.

Biological Activity Overview

Research has demonstrated that Methane, bis(4-chloro-2-nitrophenyl)- exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial applications.

1. Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it possesses notable antiproliferative properties:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| HeLa | 2.41 | Cell cycle arrest at G1 phase |

| HCT-116 | 1.54 | Inhibition of cell proliferation |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for its anticancer efficacy. Flow cytometry analyses have shown increased caspase-3/7 activity in treated cells, suggesting that Methane, bis(4-chloro-2-nitrophenyl)- triggers apoptotic pathways effectively .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

Several case studies have highlighted the therapeutic potential of Methane, bis(4-chloro-2-nitrophenyl)-:

- Case Study 1 : A study on human leukemia cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.

- Case Study 2 : In a clinical setting, a formulation containing this compound was tested against resistant strains of bacteria. The results showed promising efficacy, leading to further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。